molecular formula C2H4NaO3 B146980 Sodium glycolate CAS No. 2836-32-0

Sodium glycolate

Cat. No.: B146980
CAS No.: 2836-32-0
M. Wt: 99.04 g/mol
InChI Key: XPUJQEGMNQWMJI-UHFFFAOYSA-N
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Description

Sodium glycolate is an organic sodium salt comprising equal numbers of sodium and glycolate ions. It has a role as a keratolytic drug. It contains a glycolate.

Scientific Research Applications

Developmental Toxicity Studies

Sodium glycolate has been utilized in developmental toxicity studies. Carney et al. (1999) investigated the roles of glycolic acid and metabolic acidosis in developmental toxicity in rats. They found that this compound could cause developmental effects in the absence of metabolic acidosis, suggesting its role as a developmental toxicant for ethylene glycol (Carney et al., 1999).

Biochemical Studies

This compound has been used in studies examining its effect on biochemical processes. Talwar et al. (1985) demonstrated that this compound led to significant changes in oxalate and taurine excretion, affecting liver protein content and enzyme levels (Talwar et al., 1985). Another study by Murthy et al. (1983) showed that this compound feeding increased activities of certain enzymes in the liver and kidney, influencing oxalate biosynthesis (Murthy et al., 1983).

Absorption Studies

The absorption of this compound in the rat intestine was studied by Talwar et al. (1984), revealing insights into its uptake and interaction with various agents (Talwar et al., 1984).

Waste Processing and Evaporation Studies

Martino (2014) explored the impact of this compound on waste processing and evaporation in high-level waste systems, providing insights into its environmental and industrial applications (Martino, 2014).

Pharmaceutical Applications

Sodium starch glycolate, a derivative of this compound, is extensively used as a superdisintegrant in pharmaceutical formulations. Studies like those by Manzoor (2021) and others have delved into its role in enhancing drug disintegration and dissolution, contributing to the field of drug development and formulation (Manzoor, 2021).

Toxicity Evaluation

This compound has also been evaluated for its toxicity in various contexts. Studies like Tyl et al. (2003) assessed the developmental toxicity of sodium thioglycolate, a related compound, providing valuable data on its safety profile (Tyl et al., 2003).

Mechanism of Action

Target of Action

Sodium glycolate, the sodium salt of glycolic acid, is primarily used in the pharmaceutical industry as a disintegrant . Disintegrants are substances typically added to drug formulations that help the tablet disperse and dissolve when it comes into contact with moisture .

Mode of Action

The mode of action of this compound is based on its ability to absorb water quickly, leading to swelling which results in the rapid disintegration of tablets and granules . This rapid disintegration is crucial for immediate-release dosage forms, allowing the active pharmaceutical ingredient (API) to be released quickly into the body .

Biochemical Pathways

For instance, glycolic acid is a key intermediate in the glycolate pathway, a major pathway of photosynthesis in plants . .

Pharmacokinetics

Instead, it rapidly absorbs water, swells, and aids in the disintegration of the drug formulation, thereby facilitating the release of the API .

Result of Action

The primary result of this compound’s action is the rapid disintegration of pharmaceutical tablets and granules, which facilitates the release of the API into the body . This can lead to a faster onset of action for the drug, which can be particularly beneficial in the case of drugs where a rapid response is desired.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture is crucial for this compound to absorb water and swell, thereby facilitating the disintegration of the drug formulation . Additionally, factors such as the pH of the environment, the presence of other excipients in the formulation, and the compression force used in tablet formation can also influence the effectiveness of this compound as a disintegrant .

Future Directions

Sodium glycolate has potential applications in the field of hydrogels, which are being used in the treatment of oral diseases and defect repair due to their three-dimensional network structure . The global this compound market is projected to grow in the future .

Biochemical Analysis

Biochemical Properties

Sodium glycolate participates in various biochemical reactions. It is involved in the glycolate biosynthetic route, where key enzymes such as citrate synthase, isocitrate lyase, isocitrate dehydrogenase kinase/phosphatase, and glyoxylate reductase interact with it . The nature of these interactions involves the conversion of metabolic intermediates during the process of glycolate production .

Cellular Effects

This compound can influence various types of cells and cellular processes. For instance, in Escherichia coli, the overexpression of enzymes involved in the glycolate biosynthetic route leads to changes in cellular metabolism . This can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For example, in the glycolate biosynthetic route, this compound interacts with enzymes such as citrate synthase and isocitrate lyase, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving E. coli, the production of glycolate gradually increased with the growth of cells, reaching a maximum glycolate titer after a certain period . This indicates that this compound has a temporal effect on cellular function in in vitro studies .

Metabolic Pathways

This compound is involved in the glycolate metabolic pathway. In E. coli, for instance, it is part of the glycolate biosynthetic route, interacting with enzymes such as citrate synthase and isocitrate lyase . This involvement can affect metabolic flux and metabolite levels .

Properties

{ "Design of Synthesis Pathway": "Sodium glycolate can be synthesized by the reaction of glycolic acid with sodium hydroxide.", "Starting Materials": ["Glycolic acid", "Sodium hydroxide"], "Reaction": [ "Dissolve glycolic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the mixture becomes homogeneous.", "Heat the mixture to 60-70°C and continue stirring until all the glycolic acid dissolves.", "Continue heating and stirring until the pH of the solution reaches 7-8.", "Cool the solution to room temperature and filter the precipitated sodium glycolate.", "Wash the sodium glycolate with water and dry it under vacuum." ] }

CAS No.

2836-32-0

Molecular Formula

C2H4NaO3

Molecular Weight

99.04 g/mol

IUPAC Name

sodium;2-hydroxyacetate

InChI

InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);

InChI Key

XPUJQEGMNQWMJI-UHFFFAOYSA-N

Isomeric SMILES

C(C(=O)[O-])O.[Na+]

SMILES

C(C(=O)[O-])O.[Na+]

Canonical SMILES

C(C(=O)O)O.[Na]

2836-32-0

physical_description

Liquid

Pictograms

Corrosive; Irritant

Related CAS

79-14-1 (Parent)

Synonyms

glycolate
glycolic acid
glycolic acid, 1-(14)C-labeled
glycolic acid, 2-(14)C-labeled
glycolic acid, calcium salt
glycolic acid, monoammonium salt
glycolic acid, monolithium salt
glycolic acid, monopotassium salt
glycolic acid, monosodium salt
glycolic acid, potassium salt
hydroxyacetic acid
potassium glycolate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sodium glycolate solution is prepared by stirring 124 mg (5.4 mmol) of metallic sodium into 2.7 ml (42.42 mmol) of anhydrous ethylene glycol at ambient temperature and, when the sodium has completely dissolved, 1.5 ml of tetrahydrofuran are added. To the resulting monosodium glycolate solution there is then added dropwise a solution of 1 g (3.6 mmol) of 3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one (prepared according to Organic Lett. 4(12), 1997 (2002)) dissolved in 5 ml of tetrahydrofuran. The reaction mixture is then stirred at ambient temperature for 90 minutes with TLC monitoring (mobile phase hexane/ethyl acetate 4:1). The reaction mixture is then treated with 8 ml of 10% sodium dihydrogen phosphate solution and extracted with ethyl acetate (3×). The organic phase is washed with water to remove ethylene glycol, then dried and concentrated by evaporation. 930 mg (˜100%) of 3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one are obtained in the form of a white solid.
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monosodium glycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
1.5 mL
Type
solvent
Reaction Step Seven
Name
sodium glycolate
Name
3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium glycolate
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Sodium glycolate
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Sodium glycolate
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Customer
Q & A

Q1: What is the molecular formula and weight of Sodium Glycolate?

A1: The molecular formula of this compound is C2H3NaO3, and its molecular weight is 98.03 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have conducted X-ray powder diffraction studies on this compound and refined its diffraction pattern and indices. The refined unit cell parameters for the orthorhombic system are: a = 1.0581(1) nm, b = 0.6440(1) nm, c = 0.5303(1) nm, V = 0.3613(1) nm3, Z = 4, Dx = 1.802 g·cm-3, Dm = 1.786 g·cm-3. []

Q3: What are some industrial applications of this compound?

A3: this compound is used in various industrial applications, including:

  • Electrolyte in the production of Glycolic Acid: Electrodialysis using this compound as a starting material allows for the efficient and selective production of Glycolic Acid. []
  • Food Additive: Carboxymethyl Cellulose (CMC) derived from palm-based sources can be produced using this compound. This CMC shows promise as a food additive. []
  • Laundry Detergents: this compound is a component in laundry detergent formulations, particularly those containing highly water-soluble Carboxymethyl Cellulose particles. []
  • Pharmaceutical Excipient: this compound is used as a disintegrant in pharmaceutical tablet formulations, facilitating rapid disintegration and drug release. [, , , ]

Q4: How does the concentration of Sodium Hydroxide impact Carboxymethyl Cellulose production using this compound?

A4: The concentration of Sodium Hydroxide significantly affects the properties of CMC produced using this compound. Higher alkali concentrations lead to the formation of this compound, which can reduce the purity of the resulting CMC. []

Q5: How does this compound contribute to tablet disintegration in pharmaceutical formulations?

A5: this compound, often in the form of Starch this compound, acts as a superdisintegrant in tablet formulations. It rapidly absorbs water and swells, creating pressure that breaks the tablet apart, facilitating faster drug release. [, , , ]

Q6: What is the role of this compound in Ethylene Glycol metabolism and toxicity?

A6: this compound is the sodium salt of Glycolic Acid, a key metabolite of Ethylene Glycol. While Ethylene Glycol itself has minimal toxicity, its metabolism to Glycolic Acid contributes significantly to its toxic effects. [, ]

Q7: Does this compound exhibit developmental toxicity in the absence of metabolic acidosis?

A7: Research suggests that this compound, even without inducing metabolic acidosis, can cause developmental toxicity. In rat studies, high doses of this compound led to decreased fetal body weight, skeletal variations, and fetal malformations. []

Q8: Does this compound influence enzyme activity in hyperoxaluric conditions?

A8: Studies indicate that this compound can modulate enzyme activity in hyperoxaluric conditions. In rat models, this compound administration led to significant changes in the activity of enzymes like Glycolic Acid Oxidase (GAO) and Lactate Dehydrogenase (LDH) in the liver. []

Q9: How does this compound affect sludge constituent solubility in nuclear waste management?

A9: Research at the Savannah River Site examined the impact of this compound on nuclear waste. Results indicate that this compound, at concentrations up to 10 g/L, did not significantly affect the solubility of major sludge constituents, including aluminum, sodium, and most salt anions. []

Q10: What is known about the environmental impact and degradation of this compound?

A10: While specific information on the environmental impact and degradation pathways of this compound might be limited in the provided research, it's crucial to consider its potential effects. As an organic salt, it might undergo biodegradation, but further research is needed to understand its fate and effects on ecosystems.

Q11: What are potential future research directions for this compound?

A11: Future research on this compound could focus on:

  • Exploring its potential as a draw solution in pressure-retarded osmosis for renewable energy production. []

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